molecular formula C65H95N15O20 B12417294 Mal-PEG4-bis-PEG3-methyltetrazine

Mal-PEG4-bis-PEG3-methyltetrazine

Cat. No.: B12417294
M. Wt: 1406.5 g/mol
InChI Key: WLVVAWAUKNCOQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-bis-PEG3-methyltetrazine involves multiple steps, starting with the preparation of the PEG chain and subsequent functionalization with maleimide and methyltetrazine groups. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-bis-PEG3-methyltetrazine primarily undergoes click chemistry reactions, specifically the iEDDA reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products

The major product of the iEDDA reaction involving this compound is a stable bioconjugate, where the methyltetrazine group reacts with TCO to form a covalent bond .

Scientific Research Applications

Mal-PEG4-bis-PEG3-methyltetrazine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.

    Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in real-time.

    Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Mal-PEG4-bis-PEG3-methyltetrazine involves the iEDDA reaction, where the methyltetrazine group reacts with strained alkenes such as TCO. This reaction forms a stable covalent bond, enabling the conjugation of various molecules. The maleimide group allows for further functionalization with thiol-containing molecules, providing versatility in bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-bis-PEG3-methyltetrazine is unique due to its dual functionality, allowing for both iEDDA reactions and thiol conjugation. This versatility makes it highly valuable in the synthesis of complex bioconjugates and ADCs .

Properties

Molecular Formula

C65H95N15O20

Molecular Weight

1406.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C65H95N15O20/c1-49-72-76-64(77-73-49)53-7-3-51(4-8-53)45-60(85)69-20-29-93-35-40-96-38-32-91-27-18-67-57(82)14-24-99-47-55(71-59(84)16-23-89-31-37-95-43-44-98-42-34-90-26-17-66-56(81)13-22-80-62(87)11-12-63(80)88)48-100-25-15-58(83)68-19-28-92-33-39-97-41-36-94-30-21-70-61(86)46-52-5-9-54(10-6-52)65-78-74-50(2)75-79-65/h3-12,55H,13-48H2,1-2H3,(H,66,81)(H,67,82)(H,68,83)(H,69,85)(H,70,86)(H,71,84)

InChI Key

WLVVAWAUKNCOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O

Origin of Product

United States

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